2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
Chemical Structure and Properties The compound 2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one features a pyrazolo[1,5-d][1,2,4]triazinone core substituted with a 4-methoxyphenyl group at position 2 and a sulfanylidene (=S) moiety at position 5. Its molecular formula is C₇H₁₁N₃OS (MW: 185.25 g/mol; CAS: 1011349-32-8) . This compound shares structural homology with adenosine receptor antagonists but lacks direct pharmacological characterization in the available literature .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-18-8-4-2-7(3-5-8)9-6-10-11(17)13-14-12(19)16(10)15-9/h2-6H,1H3,(H,13,17)(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXZAFHQAVFTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the reaction of 4-methoxyphenylhydrazine with a suitable precursor, such as a 1,2,4-triazine derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions . The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the pyrazolo[1,5-d][1,2,4]triazinone core.
Substitution: Nitrated or halogenated derivatives of the methoxyphenyl group.
Scientific Research Applications
2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function . Further studies are needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Triazinone Derivatives
Key Differences :
- Sulfanylidene vs.
- Aromatic Substituents : The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to thiophene, which could influence blood-brain barrier penetration .
Adenosine Receptor Antagonists
| Compound Name | Core Structure | Substituents | Target Receptor |
|---|---|---|---|
| SCH442416 | Pyrazolo-triazolo-pyrimidine | 2-Furanyl, 3-(4-methoxyphenyl)propyl | A₂A adenosine |
| Target Compound | Pyrazolo-triazinone | 2-(4-Methoxyphenyl), 7-sulfanylidene | Unknown |
Pharmacological Insights :
- SCH442416, a selective A₂A antagonist, shares a methoxyphenyl group with the target compound but differs in its heterocyclic core (triazolo-pyrimidine vs. triazinone). This structural divergence may reduce adenosine receptor affinity in the target compound .
- Synthetic Accessibility: The target compound’s simpler triazinone core may streamline synthesis compared to triazolo-pyrimidine derivatives, which require multi-step functionalization .
Pyrazolo-Pyrimidinones
Structural Contrasts :
- Substituent Positioning : The 4-methoxyphenyl group at position 2 in the target compound aligns with MK66’s substituent placement, suggesting shared synthetic strategies .
Physicochemical Properties
| Property | Target Compound | 7-Sulfanyl-2-thiophene Analog | SCH442416 |
|---|---|---|---|
| Molecular Weight | 185.25 g/mol | 242.30 g/mol | 407.46 g/mol |
| LogP (Predicted) | 1.8 | 2.5 | 3.1 |
| Hydrogen Bond Acceptors | 4 | 5 | 7 |
Implications :
- The target compound’s lower molecular weight and LogP suggest favorable pharmacokinetics for CNS penetration compared to bulkier analogs like SCH442416 .
Biological Activity
2-(4-Methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 270.3 g/mol. The structure features a pyrazolo-triazine core with a methoxyphenyl group and a sulfanylidene moiety that may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo-triazine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines through different mechanisms:
- Cytotoxicity : The compound demonstrated cytotoxic effects against several cancer cell lines including BxPC-3 (pancreatic cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) at nanomolar concentrations without affecting normal cells like L929 and WI38 .
- Mechanisms of Action : The anticancer activity is believed to be mediated through:
Other Biological Activities
Apart from anticancer effects, similar compounds have shown potential in other areas:
- Antiviral Activity : Certain derivatives have been evaluated for their antiviral properties, demonstrating efficacy against influenza viruses through mechanisms such as neuraminidase inhibition .
- Enzyme Inhibition : Pyrazolo-triazines have been found to inhibit key enzymes such as histone deacetylases and metalloproteinases, which are involved in cancer progression and metastasis .
Study 1: Anticancer Efficacy
A study on a related pyrazolo-triazine derivative (MM129) highlighted its ability to significantly reduce cell viability in colorectal cancer cells while promoting apoptosis. The study utilized an MTT assay to quantify cytotoxicity and observed that MM129 inhibited tumor development in xenograft models, showcasing its potential as a chemotherapeutic agent .
Study 2: Mechanistic Insights
Another investigation into the mechanism revealed that treatment with MM131 led to decreased levels of sICAM-1 and cathepsin B in colorectal cancer cells. These proteins are associated with tumor progression and metastasis, suggesting that the compound may help mitigate these processes .
Data Summary Table
| Biological Activity | Observations |
|---|---|
| Anticancer | Cytotoxicity against BxPC-3, PC-3, HCT-116; induces apoptosis via caspase activation. |
| Enzyme Inhibition | Inhibits histone deacetylases and metalloproteinases; potential for broader therapeutic targets. |
| Antiviral | Effective against influenza viruses; mechanism involves inhibition of neuraminidase. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
